1-(4-Biphenylyl)cyclopentanemethanamine
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Overview
Description
1-(4-Biphenylyl)cyclopentanemethanamine is a chemical compound with the molecular formula C18H21N. It is known for its unique structure, which includes a cyclopentane ring attached to a biphenyl group and a methanamine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Biphenylyl)cyclopentanemethanamine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Cyclopentane Formation: The cyclopentane ring can be introduced through various methods, including cyclization reactions.
Methanamine Introduction: The methanamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Biphenylyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
1-(4-Biphenylyl)cyclopentanemethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylphenyl)cyclopentylmethanamine: Similar structure but different functional groups.
4-Biphenylmethanamine: Lacks the cyclopentane ring.
Cyclopentylamine: Lacks the biphenyl group
Uniqueness
1-(4-Biphenylyl)cyclopentanemethanamine is unique due to its combination of a biphenyl group, a cyclopentane ring, and a methanamine group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
Molecular Formula |
C18H21N |
---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
[1-(4-phenylphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C18H21N/c19-14-18(12-4-5-13-18)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14,19H2 |
InChI Key |
HATRQNHQKSVVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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